![molecular formula C11H18 B14599263 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane CAS No. 59819-74-8](/img/structure/B14599263.png)
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,3-Trimethyl-5-methylidenebicyclo[410]heptane is a bicyclic hydrocarbon with a unique structure that includes a cyclopropane ring fused to a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane can be synthesized through several methods. One common approach involves the dihydrochlorination and isomerization reactions of 7,7-dichlorobicyclo[4.1.0]heptane using copper mono- and bivalent salts and alcohol (methanol or ethanol) as a hydrogen chloride-binding reagent . The reaction is typically carried out at 60°C for 6 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions would be essential to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert it into different hydrocarbons.
Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can produce various hydrocarbons.
Aplicaciones Científicas De Investigación
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane exerts its effects involves interactions with molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules. The cyclopropane ring strain and the presence of a double bond within the skeleton provide both thermodynamic and kinetic opportunities for reactions .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]heptane, 1,3,3-trimethyl-: This compound has a similar bicyclic structure but differs in the arrangement of the rings and substituents.
7,7-dimethyl-3-methylenebicyclo[4.1.0]heptane: Another similar compound with slight variations in the substituents and ring structure.
Uniqueness
1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane is unique due to its specific arrangement of methyl groups and the presence of a methylene bridge. This structural uniqueness contributes to its distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
59819-74-8 |
|---|---|
Fórmula molecular |
C11H18 |
Peso molecular |
150.26 g/mol |
Nombre IUPAC |
1,3,3-trimethyl-5-methylidenebicyclo[4.1.0]heptane |
InChI |
InChI=1S/C11H18/c1-8-5-10(2,3)7-11(4)6-9(8)11/h9H,1,5-7H2,2-4H3 |
Clave InChI |
GEHXQDHJGCVDOM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=C)C2CC2(C1)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


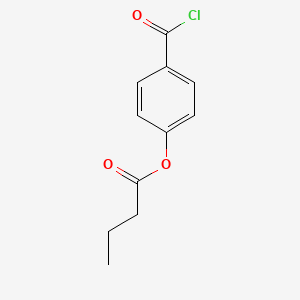
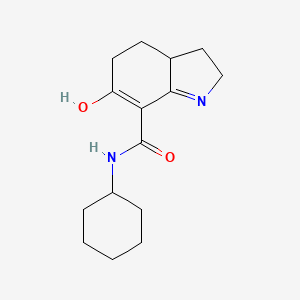
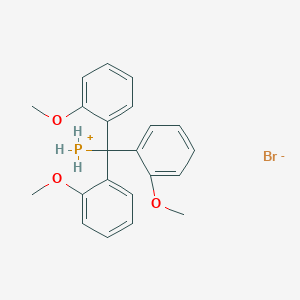
![1-[2-(4-Fluorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14599206.png)

![5-Methyl-7-(octylsulfanyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B14599220.png)
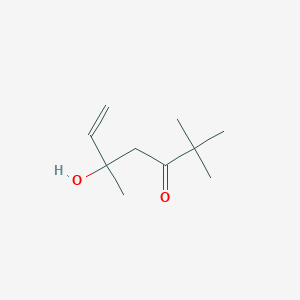
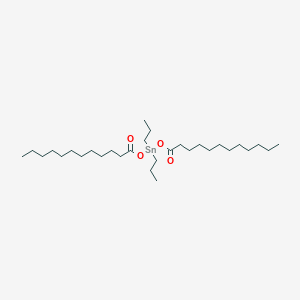
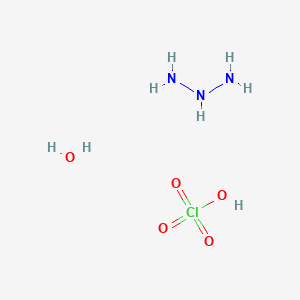
![Phosphonic acid, [2-[(3-amino-1-oxopropyl)amino]ethyl]-](/img/structure/B14599248.png)

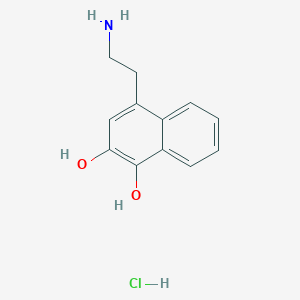

![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)
